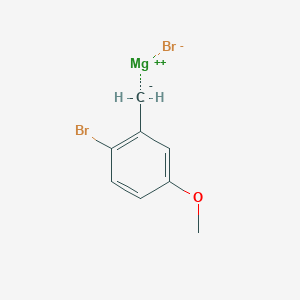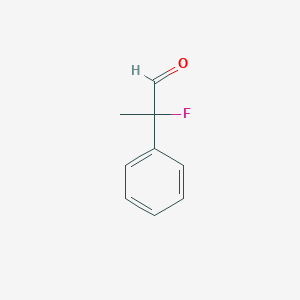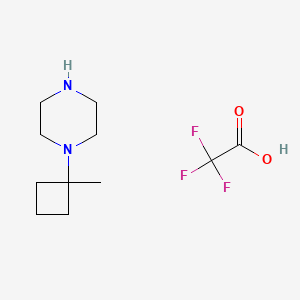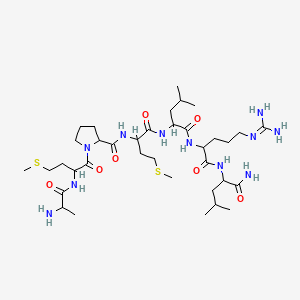
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is a complex organometallic compound that combines magnesium with a brominated methoxybenzene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide typically involves the reaction of 1-bromo-2-methanidyl-4-methoxybenzene with magnesium in the presence of an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:
1-bromo-2-methanidyl-4-methoxybenzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-methoxyphenol, while coupling reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The bromine atom can be substituted by various nucleophiles, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-4-methoxybenzene: This compound is similar but lacks the magnesium component, making it less reactive in certain types of reactions.
4-methoxyphenylmagnesium bromide: This Grignard reagent is similar but has a different substitution pattern on the benzene ring.
Uniqueness
Magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide is unique due to its specific substitution pattern and the presence of both magnesium and bromine atoms. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8Br2MgO |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
magnesium;1-bromo-2-methanidyl-4-methoxybenzene;bromide |
InChI |
InChI=1S/C8H8BrO.BrH.Mg/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MOMVMKXPUJYAOJ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=C(C=C1)Br)[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)




![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)

![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)




